![molecular formula C14H17NO4 B2541184 1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid CAS No. 85263-81-6](/img/structure/B2541184.png)
1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid" is a pyrrolidine derivative that has been studied for its potential pharmacological properties. Pyrrolidine derivatives are known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and cognitive enhancement effects .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the formation of the five-membered pyrrolidine ring, which can be functionalized with various substituents to enhance biological activity. For example, the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds has been reported, with some derivatives showing significant anti-inflammatory and analgesic activities . Similarly, the synthesis of other pyrrolidine derivatives with different substituents has been explored, demonstrating the versatility of this scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring, which can adopt various conformations. X-ray crystallography and theoretical calculations have been used to determine the conformation and structural parameters of these compounds. For instance, the crystal and molecular structures of cognition activators based on the pyrrolidine ring have been determined, revealing specific conformational features and the absence of hydrogen bonds in some cases . The crystal structure of related compounds has also been solved, providing insights into the molecular geometry and intermolecular interactions .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, including acylation, reduction, and reactions with nucleophiles. Asymmetric acylation using a chiral auxiliary based on the pyrrolidine moiety has been reported, as well as the stereoselective reduction of the resulting oxoamides . Reactions with O- and N-nucleophiles have been explored to introduce different functional groups into the pyrrolidine framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the ring. The crystal packing, hydrogen bonding, and intermolecular interactions play a significant role in the solid-state properties of these compounds. For example, the crystal packing of a halogenated pyrrolidine derivative is characterized by bifurcated N-H...O hydrogen bonds, which contribute to the supramolecular aggregation . The internal cohesion of the crystal structure of another derivative is supported by C–H...π interactions . These properties are crucial for the development of pyrrolidine-based drugs, as they affect the compound's bioavailability and pharmacokinetics.
Scientific Research Applications
Synthesis and Structural Analysis
- This compound serves as an important intermediate in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data have been reported for a similar compound, indicating its significance in the synthesis process and structural analysis (Wang et al., 2017).
Biological Activities and Applications
- Derivatives of this compound have shown antibacterial activity in vitro, indicating potential for use in developing new antibacterial agents (Toja et al., 1986).
Chemical Reactions and Derivatives
- The compound undergoes oxidation reactions in specific conditions, producing various oxidation products. This demonstrates its reactivity and potential for creating diverse derivatives for different applications (Campaigne & Shutske, 1974).
- Synthesis of pyrrolidine-2,4-diones (tetramic acids) and some derivatives from this compound highlights its versatility in synthesizing a range of chemical products (Mulholland et al., 1972).
Spectroscopic and Quantum Mechanical Studies
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, a related compound, has been studied for its molecular structure, intermolecular interactions, and electronic properties, shedding light on the properties of similar compounds (Ahankar et al., 2021).
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active molecules. Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action would depend on the specific target that the compound interacts with. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function .
Biochemical pathways
The compound also contains a methoxyphenyl group, which is a feature of many bioactive compounds, including some indole derivatives. Indole derivatives are known to affect various biochemical pathways, such as those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations. The presence of the carboxylic acid group might enhance the compound’s water solubility, which could influence its absorption and distribution in the body .
Result of action
The result of the compound’s action would depend on its specific biological target and mode of action. For example, if the compound acts as an enzyme inhibitor, the result might be a decrease in the production of a specific metabolite .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the stability of the compound might be affected by exposure to light or high temperatures .
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-12-4-2-10(3-5-12)6-7-15-9-11(14(17)18)8-13(15)16/h2-5,11H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAGKOABJGTUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2541102.png)
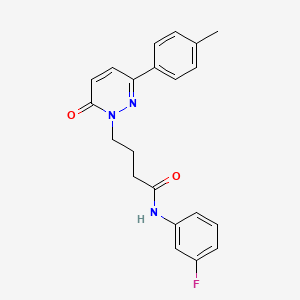


![3-[2-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one;hydrochloride](/img/structure/B2541109.png)
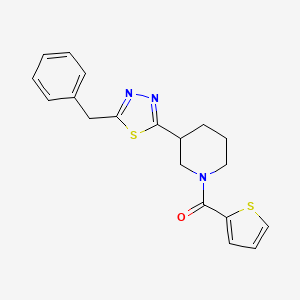
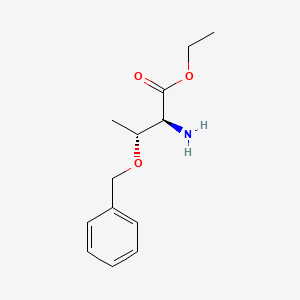
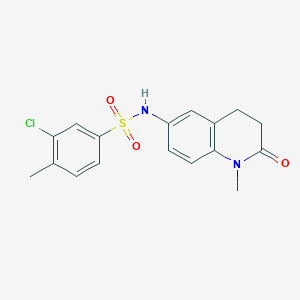
![N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2541117.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2541118.png)
![1-[5-tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B2541119.png)
![4-ethyl-N-(3-(propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2541121.png)
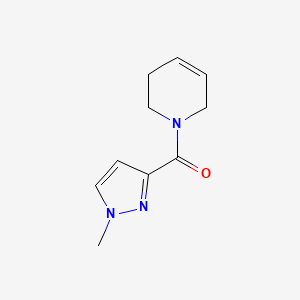
![N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2541124.png)